![molecular formula C8H5BrIN B6251778 2-(4-bromo-2-iodophenyl)acetonitrile CAS No. 1261850-55-8](/img/no-structure.png)
2-(4-bromo-2-iodophenyl)acetonitrile
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Overview
Description
“2-(4-bromo-2-iodophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5BrIN. It contains a bromine atom and an iodine atom attached to a phenyl group, which is further connected to an acetonitrile group .
Molecular Structure Analysis
The molecular structure of “2-(4-bromo-2-iodophenyl)acetonitrile” consists of a phenyl ring with bromine and iodine substituents at the 4th and 2nd positions, respectively, and an acetonitrile group attached to the phenyl ring .Scientific Research Applications
Organic Synthesis Intermediates
2-(4-bromo-2-iodophenyl)acetonitrile: is widely used as an intermediate in organic syntheses . Its halogenated aromatic structure makes it a valuable precursor for coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal in constructing complex organic molecules for pharmaceuticals and agrochemicals.
Pharmaceutical Research
In the realm of pharmaceutical research, this compound serves as a building block for the synthesis of various therapeutic agents . Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to the development of new medications with improved efficacy and safety profiles.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as chemical intermediates and alkylating agents .
Mode of Action
As a chemical intermediate, it likely interacts with its targets through covalent bonding, leading to changes in the target’s structure and function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-bromo-2-iodophenyl)acetonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-2-iodophenyl)acetonitrile . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-iodophenyl)acetonitrile involves the reaction of 4-bromo-2-iodobenzoic acid with acetonitrile in the presence of a dehydrating agent.", "Starting Materials": [ "4-bromo-2-iodobenzoic acid", "acetonitrile", "dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "1. Dissolve 4-bromo-2-iodobenzoic acid (1 equivalent) in acetonitrile.", "2. Add a dehydrating agent (1.2-1.5 equivalents) to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Add water to the reaction mixture to quench the excess dehydrating agent.", "6. Extract the product with a suitable organic solvent (e.g. dichloromethane).", "7. Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
1261850-55-8 |
Product Name |
2-(4-bromo-2-iodophenyl)acetonitrile |
Molecular Formula |
C8H5BrIN |
Molecular Weight |
321.9 |
Purity |
95 |
Origin of Product |
United States |
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